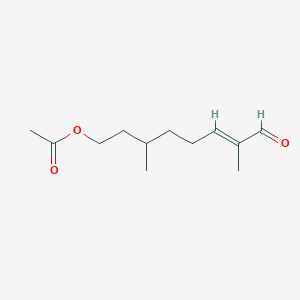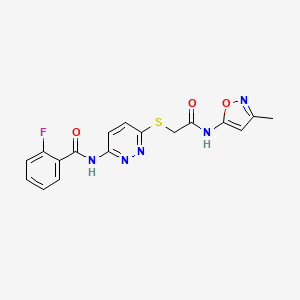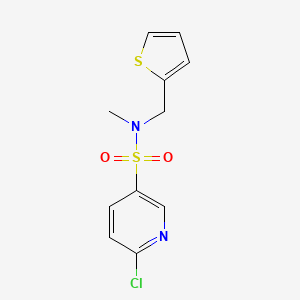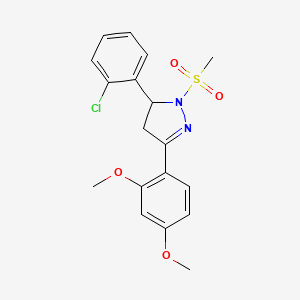![molecular formula C15H22N2O2 B2535778 Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate CAS No. 2007924-91-4](/img/structure/B2535778.png)
Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate” is a chemical compound with the CAS Number: 2007924-91-4 . It has a molecular weight of 262.35 and its IUPAC name is benzyl (S)- (1-isopropylpyrrolidin-3-yl)carbamate .
Molecular Structure Analysis
The molecular formula of this compound is C15H22N2O2 . The InChI Code is 1S/C15H22N2O2/c1-12(2)17-9-8-14(10-17)16-15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,16,18)/t14-/m0/s1 .Physical And Chemical Properties Analysis
This compound is a yellow oil . It should be stored at temperatures between 0-8°C .Applications De Recherche Scientifique
Histone Deacetylase Inhibition in Cancer Therapy
One area of research involves the use of compounds similar to Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate in inhibiting histone deacetylases (HDACs), which are enzymes involved in modifying the accessibility of chromatin and thus influencing gene expression. A study on the oral HDAC inhibitor, MS-275, showed its potential in treating refractory solid tumors and lymphomas, demonstrating dose-dependent pharmacokinetics and biologically relevant plasma concentrations, indicating antitumor activity (Gore et al., 2008).
Pharmacodynamics and Pharmacokinetics
Another research area focuses on the pharmacodynamics and pharmacokinetics of novel compounds for treating inflammatory diseases. For instance, AM103, a FLAP inhibitor, has been evaluated for its efficacy in dose-dependent inhibition of leukotriene production, a key player in asthma and other inflammatory conditions (Bain et al., 2010).
Metabolism and Excretion Studies
Research into the metabolism and excretion of drugs is crucial for understanding their safety and efficacy. A study on the dual orexin receptor antagonist ACT-541468 using microtracer/accelerator mass spectrometry (AMS) identified numerous metabolites, providing insights into the compound's pharmacokinetics and suggesting extensive metabolism through oxidative transformations (Muehlan et al., 2019).
Analytical Characterization of Novel Psychoactive Substances
The analytical characterization of novel psychoactive substances (NPS) is another important application. This involves identifying and quantifying the chemical composition of unknown substances, which is crucial for forensic analyses and toxicological assessments. A study highlighted the use of 1H NMR spectroscopy, GC-MS, and UPLC-MS/MS® for the identification and characterization of seven NPS, underlining the significance of analytical chemistry in resolving complex cases (Ameline et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
benzyl N-[(3S)-1-propan-2-ylpyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)17-9-8-14(10-17)16-15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,16,18)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRHPZBDSVGXKW-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[[(1R,2R)-2-Methylcyclopropyl]amino]ethanol](/img/structure/B2535705.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2535707.png)
![1-[(2-Aminophenyl)methyl]pyrrolidin-2-one](/img/structure/B2535709.png)

![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2535714.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2535715.png)
![4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B2535716.png)
![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B2535717.png)